molecular formula C19H21NO2 B2528107 (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide CAS No. 431074-23-6

(2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide

Cat. No. B2528107
CAS RN: 431074-23-6
M. Wt: 295.382
InChI Key: PGWZSLGIOJPYBW-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide is a chemical compound that belongs to the class of amides. This compound has gained significant attention from the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

N⋯π and O⋯π Interactions

Research highlights the role of rare N⋯π and O⋯π interactions in the crystal packing of related compounds, emphasizing the importance of such non-covalent interactions in determining molecular structure and stability (Zhang et al., 2011).

Stereoselective Radical Cascade Approach

A stereoselective radical cascade approach has been utilized to create benzo[a]quinolizidine stereoisomers from enamides, showcasing the potential for synthesizing complex heterocyclic compounds (Ishibashi et al., 1999).

Hydrogen Bonding in Anticonvulsant Enaminones

The study of anticonvulsant enaminones reveals the significance of hydrogen bonding in their crystal structures, which may contribute to their pharmacological properties (Kubicki et al., 2000).

Intramolecular N-H...O Hydrogen Bonds

The strength of intramolecular N-H...O hydrogen bonds in β-enaminones has been analyzed, indicating how steric and electronic factors influence these interactions (Bertolasi et al., 2006).

Synthesis and Structures of Enaminones

Research on the synthesis and structure of new enaminones underscores their potential as versatile intermediates in organic synthesis, with implications for the development of novel pharmaceuticals and materials (Brbot-Šaranović et al., 2000).

Catalytic Applications

Studies on the catalytic applications of related compounds reveal their potential in facilitating various organic transformations, such as arylation and alkenylation of C(sp3)–H bonds, demonstrating the broad applicability of these compounds in synthetic chemistry (Ilies et al., 2017).

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-3-16-7-5-6-8-18(16)20-19(21)14-11-15-9-12-17(13-10-15)22-4-2/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWZSLGIOJPYBW-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide

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